5'-Chloro-6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole]
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Overview
Description
5'-Chloro-6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole] is a complex organic compound belonging to the spiro compounds family It features a chromene ring fused to an indole ring, with chloro and methoxy substituents at specific positions
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some indole derivatives have been shown to inhibit viral replication, reduce inflammation, or prevent the growth of cancer cells .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, they may interfere with the replication of viruses, modulate inflammatory responses, or disrupt the growth and proliferation of cancer cells .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .
Action Environment
It is known that factors such as light, temperature, ph, and the presence of metal ions can influence the isomerization of spiropyran compounds , which could potentially impact the action of this compound.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5’-Chloro-6-methoxy-1’,3’,3’-trimethylspiro[chromene-2,2’-indole] are largely influenced by its photochromic behavior . The compound’s ability to switch between two forms upon exposure to UV light can potentially influence its interactions with various biomolecules . Specific enzymes, proteins, and other biomolecules that interact with this compound have not been identified in the literature.
Cellular Effects
Given its photochromic properties, it is plausible that this compound could influence cellular processes that are sensitive to light or UV radiation
Molecular Mechanism
Its photochromic properties suggest that it could exert its effects at the molecular level through light-induced conformational changes . These changes could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Its photochromic properties suggest that its effects could change over time in response to varying light conditions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5'-Chloro-6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole] typically involves multi-step organic reactions. One common approach is the spirocyclization of appropriate precursors, such as chromene derivatives and indole derivatives, under specific conditions. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity, with rigorous quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of different substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound include its potential use as a probe in biochemical assays. Its fluorescence properties can be harnessed for imaging and tracking biological processes.
Medicine: In medicine, this compound may have therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and microbial infections.
Industry: In industry, this compound can be used in the development of new materials, such as photochromic dyes and sensors. Its unique optical properties make it suitable for applications in advanced materials science.
Comparison with Similar Compounds
5'-Chloro-6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole]
5'-Chloro-6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-pyrano[3,2-h]quinoline]
5'-Chloro-6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-benzopyran]
Uniqueness: Compared to similar compounds, 5'-Chloro-6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole] stands out due to its specific substitution pattern and the presence of the indole ring, which can confer unique chemical and biological properties.
Properties
IUPAC Name |
5'-chloro-6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO2/c1-19(2)16-12-14(21)5-7-17(16)22(3)20(19)10-9-13-11-15(23-4)6-8-18(13)24-20/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJGQCKPEFCWIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Cl)N(C13C=CC4=C(O3)C=CC(=C4)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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